1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the bromo and dichlorobenzyl groups: This step involves electrophilic aromatic substitution reactions where bromine and dichlorobenzyl groups are introduced to the pyrazole ring.
Cyclization to form the pyrrole-dione structure: This step often involves the use of strong acids or bases to facilitate the cyclization reaction, forming the final pyrrole-dione structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with similar compounds such as:
1-Bromo-2,4-dichlorobenzene: Shares the bromo and dichlorobenzene moieties but lacks the pyrazole and pyrrole-dione structures.
4-Bromo-1,2-dichlorobenzene: Similar in having bromo and dichlorobenzene groups but differs in the position of substituents and absence of pyrazole and pyrrole-dione rings.
1-[4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]ethanone: Contains the pyrazole and bromo-dichlorobenzyl groups but differs in the presence of an ethanone group instead of the pyrrole-dione structure.
The uniqueness of 1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H10BrCl2N3O2 |
---|---|
Molecular Weight |
403.1 g/mol |
IUPAC Name |
1-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H10BrCl2N3O2/c15-10-7-19(6-8-1-2-9(16)5-11(8)17)18-14(10)20-12(21)3-4-13(20)22/h1-2,5,7H,3-4,6H2 |
InChI Key |
NAUCMNCIAZLUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.